4-[[(3R)-oxolan-3-yl]amino]benzoic acid
Description
4-[[(3R)-Oxolan-3-yl]amino]benzoic acid is a chiral benzoic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3R-position with an amino group.
Properties
IUPAC Name |
4-[[(3R)-oxolan-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)8-1-3-9(4-2-8)12-10-5-6-15-7-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFSKMMHUVIAGL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
Procedure :
-
Substrate Preparation : 4-Bromobenzoic acid is esterified to methyl 4-bromobenzoate to enhance solubility.
-
Coupling Reaction :
-
Methyl 4-bromobenzoate reacts with (3R)-oxolan-3-ylamine using a palladium catalyst (e.g., Pd(OAc)₂), ligand (Xantphos), and base (Cs₂CO₃) in toluene at 110°C for 24 hours.
-
Mechanism : Oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.
-
-
Hydrolysis : The ester is saponified with NaOH in methanol/water to yield the carboxylic acid.
Key Data :
Reductive Amination
Procedure :
-
Substrate Synthesis : Tetrahydrofuran-3-one is prepared via oxidation of (3R)-tetrahydrofuran-3-ol using pyridinium chlorochromate (PCC).
-
Reaction :
-
Purification : Recrystallization from ethanol/water affords the pure product.
Key Data :
Optimization and Challenges
Stereochemical Control
Solubility and Reactivity
Catalytic Systems
-
Palladium Catalysts : Pd₂(dba)₃/Xantphos systems outperform traditional Pd(PPh₃)₄ in aryl aminations.
-
Lewis Acids : ZnCl₂ accelerates imine formation in reductive aminations.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Buchwald-Hartwig | 68–75 | High | Moderate | Low |
| Reductive Amination | 62–70 | Moderate | High | Moderate |
| Mitsunobu | 55–60 | High | Low | High |
Key Insights :
-
Buchwald-Hartwig is optimal for stereocontrol but requires expensive catalysts.
-
Reductive Amination offers scalability but necessitates chiral resolution.
-
Mitsunobu is limited by stoichiometric reagent costs.
Industrial-Scale Considerations
-
Iron-Mediated Reductions : Adapted from CN106831460A, using Fe powder and NH₄Cl in water/ethanol at 85°C achieves 90% yield for analogous amines.
-
Continuous Flow Systems : Microreactors reduce reaction times for Pd-catalyzed couplings by 70%.
-
Green Chemistry : Solvent-free mechanochemical aminations reduce E-factor by 40% .
Chemical Reactions Analysis
Types of Reactions
4-[[(3R)-oxolan-3-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
4-[[(3R)-oxolan-3-yl]amino]benzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms.
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, making it a candidate for further drug development .
Pharmaceutical Development
The compound is being investigated for its potential use in drug development, particularly in creating new therapeutic agents for treating diseases such as cancer and bacterial infections. Its mechanism of action may involve inhibiting specific enzymes or receptors, leading to beneficial biochemical effects .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| This compound | Anticancer (A375) | TBD | |
| Other Analogues | Anticholinesterase | 7.49 ± 0.16 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on human malignant melanoma cell lines revealed that certain derivatives of this compound exhibited reduced cell viability, indicating promising anticancer activity. Further research is warranted to explore its mechanisms and optimize its efficacy .
Mechanism of Action
The mechanism of action of 4-[[(3R)-oxolan-3-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Comparative Findings
Stereochemical Influence
- This compound vs. PC945/Posaconazole: The (3R)-oxolan configuration in the target compound contrasts with the (3R,5R)-oxolan stereochemistry in PC945 and Posaconazole. This difference impacts binding to fungal cytochrome P450 (CYP51), as evidenced by PC945’s optimized inhaled efficacy .
- Enantioselectivity : Chiral HPLC studies () highlight the critical role of stereochemistry in pharmacokinetics, suggesting that the R-configuration in oxolan derivatives may enhance target affinity compared to S-isomers .
Substituent-Driven Activity
- Azetidinone Derivatives (): The presence of a β-lactam (azetidinone) ring and electron-withdrawing groups (e.g., nitro, chloro) enhances antimicrobial activity via β-lactamase inhibition. In contrast, the target compound’s oxolan-amino group may favor solubility and membrane penetration.
- Sulfamoyl vs.
Q & A
Basic Research Questions
How can the synthesis of 4-[[(3R)-oxolan-3-yl]amino]benzoic acid be optimized for high enantiomeric purity?
Methodological Answer:
The synthesis typically involves coupling (3R)-oxolan-3-amine with 4-aminobenzoic acid derivatives. To ensure enantiomeric purity:
- Use chiral catalysts or resolving agents during the amine synthesis step (e.g., tosylate intermediates as in (R)-3-aminotetrahydrofuran tosylate ).
- Employ protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for the amino group) to prevent racemization.
- Monitor reaction progress via chiral HPLC or polarimetry to validate stereochemical integrity .
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : Assign stereochemistry using 2D NOESY or COSY to confirm the (3R)-oxolan-3-yl configuration .
- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral auxiliaries .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm structural integrity .
What is the solubility profile of this compound, and how does it influence formulation for biological assays?
Methodological Answer:
While direct solubility data for this compound is limited, analog studies suggest:
- Moderate solubility in polar aprotic solvents (e.g., DMSO) for in vitro assays.
- Poor aqueous solubility may require formulation with cyclodextrins or lipid-based carriers .
- Pre-screen solubility using nephelometry or UV-Vis spectroscopy in buffers at physiological pH (6.8–7.4) .
What biological targets or pathways are associated with this compound derivatives?
Methodological Answer:
Analog compounds (e.g., PC945, a triazole antifungal) suggest potential mechanisms:
- Enzyme inhibition : Target fungal cytochrome P450 enzymes (e.g., CYP51) via azole-like binding .
- Receptor binding : Test for kinase or GPCR activity using competitive binding assays (SPR or radioligand displacement) .
- Anti-inflammatory activity : Evaluate COX-2 inhibition in macrophage models .
Advanced Research Questions
How can enantioselective synthesis of (3R)-oxolan-3-amine intermediates be achieved for scalable production?
Methodological Answer:
- Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce prochiral ketones to (R)-oxolan-3-amine .
- Biocatalytic resolution : Employ lipases or transaminases to selectively hydrolyze undesired enantiomers .
- Validate scalability via continuous flow reactors to maintain stereochemical control .
What structure-activity relationship (SAR) trends govern the biological activity of this compound analogs?
Methodological Answer:
- THF ring modifications : Replace oxolan-3-yl with oxetane or tetrahydropyran to assess steric/electronic effects on target binding .
- Benzoic acid substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- In vitro testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP51 for antifungals) .
How can advanced analytical methods resolve conflicting spectral data for this compound?
Methodological Answer:
- Ultra-performance LC-MS/MS : Detect trace impurities (e.g., diastereomers) that may skew NMR interpretation .
- Dynamic NMR (DNMR) : Characterize rotameric equilibria or conformational flexibility in solution .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
What stability challenges arise during long-term storage of this compound?
Methodological Answer:
- Oxidative degradation : Avoid exposure to strong oxidizing agents; store under inert gas (N₂/Ar) .
- Hydrolysis risk : Test stability in humid conditions (40°C/75% RH) over 4 weeks using accelerated aging studies .
- Light sensitivity : Store in amber glass vials to prevent photodegradation of the aromatic amine .
How do in vivo pharmacokinetic properties of inhaled derivatives (e.g., PC945) inform delivery strategies for this compound?
Methodological Answer:
- Nebulized formulations : Optimize particle size (1–5 µm) for deep lung delivery using spray-drying or milling .
- Systemic exposure : Quantify plasma concentrations via LC-MS to ensure localized lung activity and minimize toxicity .
- Mucociliary clearance : Assess retention time in rodent tracheal models using radiolabeled analogs .
How can contradictory data on solubility versus biological activity be reconciled in preclinical studies?
Methodological Answer:
- Prodrug strategies : Synthesize ester or amide derivatives to improve solubility without altering target affinity .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability in low-solubility compounds .
- Parallel artificial membrane permeability assay (PAMPA) : Correlate permeability with in vivo efficacy to prioritize lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
